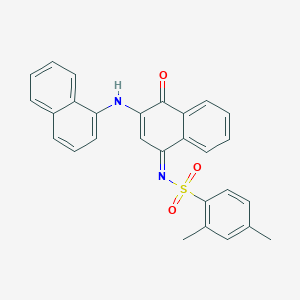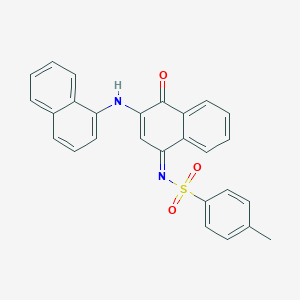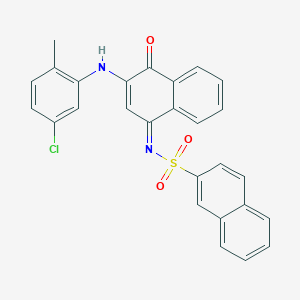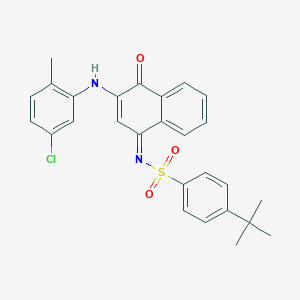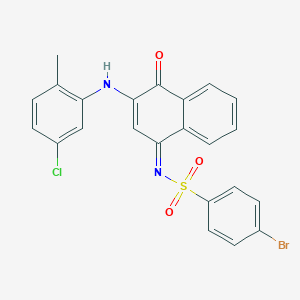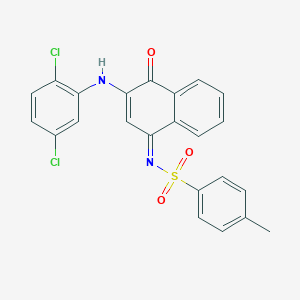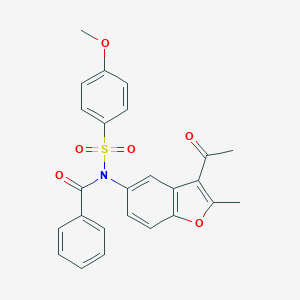
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an acetyl group, a methyl group, a methoxyphenylsulfonyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl and Methyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Attachment of the Methoxyphenylsulfonyl Group: This step involves sulfonylation reactions using suitable sulfonyl chlorides.
Formation of the Benzamide Moiety: This can be achieved through amidation reactions using benzoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring and the sulfonyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate
- 2-methyl-5-(4-nitro-benzyloxy)-benzofuran-3-carboxylic acid methyl ester
- ethyl (2-benzoyl-1-benzofuran-3-yl)(ethoxycarbonyl)amino)acetate
- ethyl 2-methyl-5-((3-nitrobenzyl)oxy)-1-benzofuran-3-carboxylate
Uniqueness
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BENZAMIDE is unique due to the presence of both the methoxyphenylsulfonyl and benzamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C25H21NO6S |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C25H21NO6S/c1-16(27)24-17(2)32-23-14-9-19(15-22(23)24)26(25(28)18-7-5-4-6-8-18)33(29,30)21-12-10-20(31-3)11-13-21/h4-15H,1-3H3 |
Clave InChI |
SPUILMWPWBDJAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


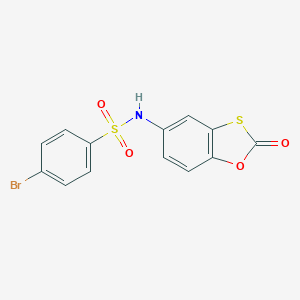
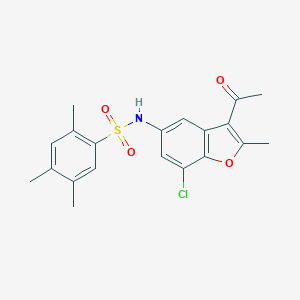
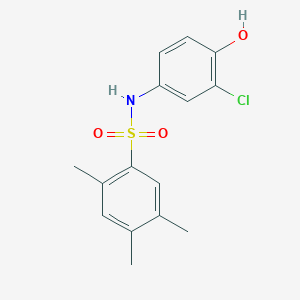
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
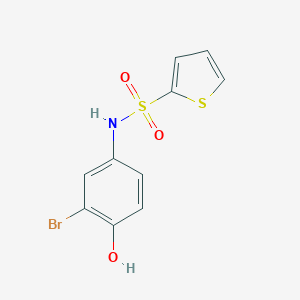
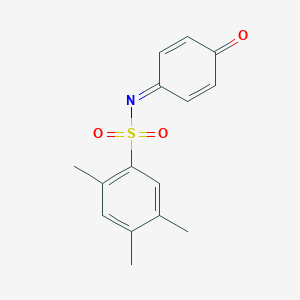
![METHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B284923.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
